Amperozide

Catalog No.
S518776
CAS No.
75558-90-6
M.F
C23H29F2N3O
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amperozide

CAS Number

75558-90-6

Product Name

Amperozide

IUPAC Name

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide

Molecular Formula

C23H29F2N3O

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H29F2N3O/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19/h5-12,22H,2-4,13-17H2,1H3,(H,26,29)

InChI Key

NNAIYOXJNVGUOM-UHFFFAOYSA-N

SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

Amperozide; FG 5606; Amperozida; Amperozidum

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Description

The exact mass of the compound Amperozide is 401.2279 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amperozide is classified as an atypical antipsychotic compound belonging to the diphenylbutylpiperazine class. Its primary mechanism of action involves antagonism at the 5-hydroxytryptamine 2A (5-HT2A) receptor, which plays a critical role in the modulation of serotonergic and dopaminergic neurotransmission. Unlike traditional antipsychotics that typically block dopamine receptors, amperozide inhibits dopamine release and alters the firing patterns of dopaminergic neurons, leading to its therapeutic effects without the common side effects associated with dopamine receptor antagonism .

, which include:

  • Oxidation: This reaction can convert amperozide into various oxidation products under specific conditions.
  • Reduction: Reduction reactions can modify its chemical structure, potentially influencing its pharmacological properties.
  • Substitution: Substitution reactions involving common reagents can lead to the formation of new derivatives by modifying functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Amperozide exhibits notable biological activity primarily through its antagonistic action on the 5-HT2A receptors. This interaction results in:

  • Inhibition of dopamine release, which is crucial for its antipsychotic effects.
  • Alteration of the firing patterns in dopaminergic neurons, contributing to its therapeutic profile.

The compound has been primarily studied for its potential use in treating schizophrenia, although it was never adopted for clinical use in humans. Instead, it finds application in veterinary medicine, particularly for reducing aggression and stress in intensively farmed pigs .

The synthesis of amperozide hydrochloride involves a multi-step process:

  • Formation of Intermediate: The reaction begins with N-ethylpiperazine and 4,4-bis(4-fluorophenyl)butyl chloride to form an intermediate compound.
  • Conversion to Amperozide: This intermediate is subsequently transformed through a series of reactions into amperozide hydrochloride.

The synthetic route highlights the importance of specific reagents and conditions to achieve the desired chemical structure .

Amperozide's primary applications include:

  • Veterinary Medicine: It is utilized to minimize aggression and stress in pigs during farming operations, thereby enhancing feeding efficiency and productivity.
  • Research: Amperozide has been investigated for potential therapeutic uses in treating psychiatric disorders such as schizophrenia, although it did not progress to clinical adoption .

Research indicates that amperozide interacts significantly with serotonergic systems due to its action on 5-HT2A receptors. Studies have shown that it does not displace radioligand binding to D2 receptors even at higher doses, suggesting a unique pharmacological profile compared to other antipsychotics . This specificity may reduce the risk of certain side effects commonly associated with traditional dopamine receptor antagonists.

Amperozide shares structural and functional similarities with several other compounds within the diphenylbutylpiperazine class. Here are some comparable compounds:

Compound NameClassMechanism of ActionUnique Features
PenfluridolDiphenylbutylpiperazineAntagonist at dopamine receptorsLong-acting formulation; used for schizophrenia
PimozideDiphenylbutylpiperazineDopamine receptor antagonistPrimarily used for Tourette syndrome
BuspironeAzaspirodecanedionePartial agonist at serotonin receptorsAnxiolytic properties without sedation
TrazodonePhenylpiperazineSerotonin antagonist and reuptake inhibitorUsed primarily as an antidepressant

Amperozide's uniqueness lies in its selective antagonism at 5-HT2A receptors without significant D2 receptor blockade, setting it apart from many traditional antipsychotics that often lead to extrapyramidal side effects. Its primary veterinary application also distinguishes it from other compounds typically used in human medicine .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

401.22786888 g/mol

Monoisotopic Mass

401.22786888 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0M2W3TAG39

Related CAS

75529-73-6 (hydrochloride)

MeSH Pharmacological Classification

Serotonin Antagonists

Other CAS

75558-90-6

Wikipedia

Amperozide

Dates

Modify: 2023-07-15
1: Gonyou HW, Parfet KA, Anderson DB, Olson RD. Effects of amperozide and azaperone on aggression and productivity of growing-finishing pigs. J Anim Sci. 1988 Nov;66(11):2856-64. PubMed PMID: 3225239.
2: Chang PY, Chuang CH, Chen JC, Tung CS. Behavioral and biochemical effects of amperozide and serotonin agents on nigrostriatal and mesolimbic dopamine systems. Chin J Physiol. 2008 Apr 30;51(2):106-15. Erratum in: Chin J Physiol. 2008 Jun 30;51(3):196. PubMed PMID: 18666714.
3: Axelsson R, Nilsson A, Christensson E, Björk A. Effects of amperozide in schizophrenia. An open study of a potent 5-HT2 receptor antagonist. Psychopharmacology (Berl). 1991;104(3):287-92. PubMed PMID: 1924636.
4: Lankford MF, Myers RD. Opiate and 5-HT2A receptors in alcohol drinking: preference in HAD rats is inhibited by combination treatment with naltrexone and amperozide. Alcohol. 1996 Jan-Feb;13(1):53-7. PubMed PMID: 8837935.
5: McMillen BA, Walter S, Williams HL, Myers RD. Comparison of the action of the 5-HT2 antagonists amperozide and trazodone on preference for alcohol in rats. Alcohol. 1994 May-Jun;11(3):203-6. PubMed PMID: 8060520.
6: Gustafsson B, Christensson E. Amperozide and emotional behaviour. Pharmacol Toxicol. 1990;66 Suppl 1:34-9. PubMed PMID: 2304894.
7: Svartengren J, Simonsson P. Receptor binding properties of amperozide. Pharmacol Toxicol. 1990;66 Suppl 1:8-11. PubMed PMID: 2154737.
8: Svartengren J, Celander M. The limbic functional selectivity of amperozide is not mediated by dopamine D2 receptors as assessed by in vitro and in vivo binding. Eur J Pharmacol. 1994 Mar 11;254(1-2):73-81. PubMed PMID: 7911431.
9: Arolfo MP, McMillen BA. Effects of amperozide and tiospirone, atypical antipsychotic 5-HT2 drugs, on food-reinforced behavior in rats. Physiol Behav. 1999 Dec 1-15;68(1-2):93-8. PubMed PMID: 10627067.
10: Waters N, Pettersson G, Carlsson A, Svensson K. The putatively antipsychotic agent amperozide produces behavioural stimulation in the rat. A behavioural and biochemical characterization. Naunyn Schmiedebergs Arch Pharmacol. 1989 Aug;340(2):161-9. PubMed PMID: 2572972.
11: Adell A, Myers RD. Synthesis of dopamine and 5-HT in anatomical regions of the rat's brain is unaffected by sustained infusion of amperozide. Pharmacol Toxicol. 1995 Nov;77(5):341-5. PubMed PMID: 8778747.
12: Egbe PC. Locomotor effects of amperozide. Antagonism of amphetamine-induced locomotor stimulation. Arzneimittelforschung. 1989 Oct;39(10):1223-4. PubMed PMID: 2514690.
13: Price IV, Gorzalka BB, White SJ, Arkinstall KH. Amperozide influences feeding independently of 5-HT2A receptor antagonism. Neuropsychobiology. 1998;37(3):155-9. PubMed PMID: 9597673.
14: Lankford MF, Björk AK, Myers RD. Differential efficacy of serotonergic drugs FG5974, FG5893, and amperozide in reducing alcohol drinking in P rats. Alcohol. 1996 Jul-Aug;13(4):399-404. PubMed PMID: 8836330.
15: McMillen BA, Jones EA, Hill LJ, Williams HL, Björk A, Myers RD. Amperozide, a 5-HT2 antagonist, attenuates craving for cocaine by rats. Pharmacol Biochem Behav. 1993 Sep;46(1):125-9. PubMed PMID: 8255902.
16: Albinsson A, Andersson G. The effect of amperozide, a new antipsychotic drug, on plasma corticosterone concentration in the rat. Life Sci. 1992;51(19):1535-44. PubMed PMID: 1359366.
17: Nomikos GG, Tham CS, Fibiger HC, Svensson TH. The putative atypical antipsychotic drug amperozide preferentially increases c-fos expression in rat medial prefrontal cortex and lateral septum. Neuropsychopharmacology. 1997 Sep;17(3):197-201. PubMed PMID: 9272486.
18: Kyriakis SC, Olsson NG, Martinsson K, Björk AK. Observations on the action of amperozide: are there social influences on sow-litter productivity? Res Vet Sci. 1991 Sep;51(2):169-73. PubMed PMID: 1788479.
19: Uvnäs-Moberg K, Alster P, Svensson TH. Amperozide and clozapine but not haloperidol or raclopride increase the secretion of oxytocin in rats. Psychopharmacology (Berl). 1992;109(4):473-6. PubMed PMID: 1365865.
20: Björk A, Olsson NG, Christensson E, Martinsson K, Olsson O. Effects of amperozide on biting behavior and performance in restricted-fed pigs following regrouping. J Anim Sci. 1988 Mar;66(3):669-75. PubMed PMID: 3378924.

Explore Compound Types